molecular formula C21H21N3O2S B2982840 N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 561009-79-8

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2982840
CAS No.: 561009-79-8
M. Wt: 379.48
InChI Key: LDOMMSRKRUYNGS-UHFFFAOYSA-N
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Description

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a morpholine ring attached to a phenyl group, which is further connected to a quinoline moiety via a sulfanyl-acetamide linkage. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Attachment of the Sulfanyl Group: The quinoline derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires the use of a base such as sodium hydride to deprotonate the thiol, facilitating nucleophilic substitution.

    Formation of the Acetamide Linkage: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

    Introduction of the Morpholine Group: Finally, the phenyl group is functionalized with morpholine through a nucleophilic aromatic substitution reaction. This step may require the use of a polar aprotic solvent like dimethylformamide (DMF) to enhance the reactivity of the nucleophile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydride, triethylamine.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Quinoline Derivatives: Formed from nucleophilic aromatic substitution reactions.

Scientific Research Applications

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: Investigated for its ability to modulate biological pathways, particularly those involved in inflammation and cell signaling.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound is known to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, it can bind to receptors on the surface of cells, modulating cell signaling pathways and affecting cellular responses.

Comparison with Similar Compounds

N-[4-(morpholin-4-yl)phenyl]-2-(quinolin-2-ylsulfanyl)acetamide is unique due to its specific structure and mechanism of action. Similar compounds include:

    N-[4-(morpholin-4-yl)phenyl]quinoline-2-carboxamide: Shares the quinoline and morpholine moieties but differs in the linkage and functional groups.

    N-{4-[(morpholin-4-yl)methyl]phenyl}-4-(propan-2-yl)benzamide: Contains a benzamide group instead of the acetamide linkage.

    (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline: Features a similar quinoline structure but with different substituents and linkages.

These compounds share some biological activities but differ in their specific targets and effects, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(4-morpholin-4-ylphenyl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-20(15-27-21-10-5-16-3-1-2-4-19(16)23-21)22-17-6-8-18(9-7-17)24-11-13-26-14-12-24/h1-10H,11-15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMMSRKRUYNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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